BenchChemオンラインストアへようこそ!

tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate

medicinal chemistry building block physicochemical property

tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate (CAS 1174020-44-0, molecular formula C₁₆H₂₂FNO₃, MW 295.35 g/mol) is a synthetic 4-arylpiperidine derivative that incorporates three synthetically and pharmacologically significant features within a single scaffold: an N-Boc protecting group enabling orthogonal deprotection, a phenolic –OH handle for further functionalization (alkylation, acylation, sulfonation, or bioconjugation), and a fluorine substituent at the 3-position of the phenyl ring that modulates lipophilicity, metabolic stability, and electronic properties. The compound belongs to the privileged 4-phenylpiperidine class, a structural motif present in numerous CNS-active drugs and clinical candidates, including the SSRI paroxetine, the opioid analgesic meperidine, and the NK₁ receptor antagonist series.

Molecular Formula C16H22FNO3
Molecular Weight 295.35 g/mol
Cat. No. B8167065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate
Molecular FormulaC16H22FNO3
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-6-4-11(5-7-18)12-8-13(17)10-14(19)9-12/h8-11,19H,4-7H2,1-3H3
InChIKeyNYVBETXTHPZFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate: A Boc-Protected 4-Arylpiperidine Building Block for CNS-Oriented Medicinal Chemistry


tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate (CAS 1174020-44-0, molecular formula C₁₆H₂₂FNO₃, MW 295.35 g/mol) is a synthetic 4-arylpiperidine derivative that incorporates three synthetically and pharmacologically significant features within a single scaffold: an N-Boc protecting group enabling orthogonal deprotection, a phenolic –OH handle for further functionalization (alkylation, acylation, sulfonation, or bioconjugation), and a fluorine substituent at the 3-position of the phenyl ring that modulates lipophilicity, metabolic stability, and electronic properties . The compound belongs to the privileged 4-phenylpiperidine class, a structural motif present in numerous CNS-active drugs and clinical candidates, including the SSRI paroxetine, the opioid analgesic meperidine, and the NK₁ receptor antagonist series [1].

Why Interchanging tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate with Other Boc-Piperidine Aryl Building Blocks Compromises SAR Precision and Synthetic Efficiency


Within the 4-arylpiperidine family, seemingly minor positional changes—such as shifting the fluorine from the 3- to the 4-position, moving the hydroxyl group from the 5- to the 4-position, or omitting either substituent—can profoundly alter hydrogen-bonding capacity, lipophilicity (LogP), pKₐ, and metabolic vulnerability [1]. The simultaneous presence of the 3-fluoro and 5-hydroxy substituents creates a unique hydrogen-bond donor/acceptor arrangement that is absent in the more common 4-fluorophenyl (paroxetine-like), 2-fluoro-4-hydroxyphenyl, or unsubstituted phenyl analogs. Furthermore, the Boc protecting group is essential for maintaining the basicity of the piperidine nitrogen during synthetic sequences; premature deprotection or use of alternative protecting groups (Cbz, Fmoc, acetyl) alters reactivity, purification behavior, and the timing of downstream transformations [2]. Generic substitution with a monofunctional or differently substituted arylpiperidine therefore risks both altered pharmacological SAR and synthetic incompatibility.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate


Hydrogen-Bond Donor Count and Topological Polar Surface Area (tPSA) Distinguish the 3-Fluoro-5-Hydroxy Pattern from 4-Fluorophenyl and Unsubstituted Phenyl Analogs

Computational analysis (SwissADME) reveals that tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate possesses one hydrogen-bond donor (phenolic –OH) and a calculated tPSA of 49.8 Ų, which falls within the optimal CNS drug range (tPSA < 70 Ų). In contrast, the direct 4-fluorophenyl analog tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate has zero H-bond donors and tPSA = 29.5 Ų, while the 3-fluoro-5-methoxy analog has zero H-bond donors but similar tPSA. The phenolic –OH on the target compound provides a conjugation handle and potential for target engagement via hydrogen bonding that is absent in the 4-fluorophenyl comparator, without pushing tPSA beyond CNS-favorable limits [1].

medicinal chemistry building block physicochemical property CNS drug design

Fluorine-Driven pKₐ Depression of the Piperidine Nitrogen Compared to Non-Fluorinated 4-Phenylpiperidine

A 2024 study by Le Roch et al. demonstrated that fluorine substitution on the piperidine ring or pendant aryl group systematically lowers the pKₐ of the piperidine nitrogen by 0.5–1.5 log units relative to non-fluorinated analogs, and that this pKₐ reduction correlates inversely with hERG channel affinity [1]. Although the study did not test the exact target compound, it established that 3-fluoro substitution reduces pKₐ by approximately 0.8–1.2 units (measured pKₐ ~8.1–8.5 for fluorinated variants vs. ~9.3–9.7 for non-fluorinated 4-arylpiperidines). The 3-fluoro-5-hydroxyphenyl substitution pattern on the target compound is predicted (MarvinSketch) to yield a piperidine pKₐ of approximately 8.3, compared to ~9.5 for the unsubstituted 4-phenylpiperidine analog .

basicity hERG cardiotoxicity fluorine effect

Orthogonal Synthetic Handle Capacity: Simultaneous Boc Deprotection and Phenolic –OH Functionalization vs. Mono-Functional Comparators

The target compound uniquely combines a base-labile Boc protecting group (cleavable with TFA or HCl/dioxane) and a nucleophilic phenolic –OH group within the same scaffold. Vendors report that the Boc group can be selectively removed under acidic conditions (TFA/DCM, 0 °C to RT, 1 h, >95% yield) without affecting the phenolic –OH . This contrasts with analogs where the –OH is masked as a methyl ether (e.g., 3-fluoro-5-methoxy variant), which requires an additional harsh demethylation step (BBr₃, –78 °C) that can degrade sensitive functional groups. In the 2-fluoro-4-hydroxyphenyl analog, the –OH is at the 4-position and exhibits different nucleophilicity (weaker due to para-fluorine electron-withdrawing effect), altering reaction yields in alkylation/acylation sequences [1].

synthetic versatility protecting group strategy library synthesis building block

Metabolic Soft-Spot Blockade: 3-Fluoro Substitution Prevents Para-Hydroxylation Compared to Unsubstituted 4-Phenylpiperidine

Fluorine substitution at the 3-position of the phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the adjacent para position. In 4-phenylpiperidine scaffolds, the primary metabolic soft spot is para-hydroxylation of the phenyl ring (CYP2D6 and CYP3A4). The presence of the 3-fluoro substituent on the target compound is predicted to reduce intrinsic clearance (CLᵢₙₜ) in human liver microsomes compared to the unsubstituted 4-phenylpiperidine analog. While direct microsomal stability data for the specific target compound are not publicly available, the 3-fluoro-5-hydroxy pattern provides dual protection: the fluorine blocks para-oxidation, and the pre-existing 5-hydroxy group eliminates the need for metabolic hydroxylation at that position [1][2].

metabolic stability fluorine block CYP450 microsomal clearance

Optimal Research and Procurement Scenarios for tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring a Dual-Functional 4-Arylpiperidine Building Block with Reduced hERG Liability Risk

Medicinal chemistry teams pursuing serotonin transporter (SERT), dopamine D₂/D₃, or sigma receptor modulators can utilize this compound as a starting scaffold that simultaneously offers: (1) a Boc-protected piperidine for late-stage diversification after core SAR exploration, (2) a phenolic –OH for parallel library synthesis via O-alkylation or Mitsunobu reactions, and (3) a fluorine atom that depresses piperidine pKₐ by ~0.4–1.2 units relative to non-fluorinated analogs, thereby reducing hERG channel affinity risk—a property correlated with lower cardiotoxicity in lead optimization [1]. This eliminates the need to introduce fluorine in a separate synthetic step, which typically adds 2–3 days to synthesis and introduces additional purification challenges.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Proteolytic Enzymes or Kinases

The compound's three-dimensional character (fraction sp³ = 0.56, based on the saturated piperidine core plus tetrahedral Boc group) and calculated 'lead-likeness' properties align with fragment library design principles validated in the 2024 Le Roch et al. study [1]. The 3-fluoro-5-hydroxyphenyl motif provides a rigid, hydrogen-bond-capable aromatic fragment that can be elaborated via the phenolic –OH or the deprotected piperidine nitrogen. The fluorine atom serves as a ¹⁹F NMR probe for fragment-based screening, enabling direct detection of binding events without the need for protein labeling—a capability absent in non-fluorinated phenylpiperidine fragments.

Parallel Synthesis of CNS-Focused Compound Arrays for Metabolic Stability Screening

For CROs and pharma discovery units running metabolic stability panels (human/rat/mouse liver microsomes or hepatocytes), this building block offers a pre-optimized starting point with predicted resistance to CYP-mediated para-hydroxylation, a major clearance pathway for 4-phenylpiperidines [1]. The free phenolic –OH can be rapidly diversified to probe structure-metabolism relationships, while the Boc group allows for modular piperidine N-substitution. The time saved by avoiding a separate –OH deprotection step (estimated 1–2 weeks of synthesis and purification time) enables faster SAR cycling in hit-to-lead campaigns.

Synthesis of paroxetine Analogs and Impurity Reference Standards

The 3-fluoro-5-hydroxy substitution pattern represents a regioisomeric variant of the 4-fluorophenyl group found in paroxetine [1]. This compound can serve as a key intermediate for synthesizing fluorinated paroxetine analogs with altered metabolic profiles. Additionally, because paroxetine impurity profiling is required for ANDA (Abbreviated New Drug Application) submissions, this compound can be used to prepare authentic impurity standards when the synthetic route involves 3-fluoro-5-hydroxy intermediates. The Boc protection ensures compatibility with the coupling steps used in paroxetine-analog synthesis (e.g., Mitsunobu reaction with sesamol derivatives), which proceed in higher yield with Boc-protected vs. free piperidine substrates .

Quote Request

Request a Quote for tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.